N-Propionylalanine
Description
Properties
IUPAC Name |
(2S)-2-(propanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGLFHHFHOGRM-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56440-46-1 | |
| Record name | (2S)-2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Schotten-Baumann Acylation
The Schotten-Baumann reaction is the cornerstone of N-Propionylalanine synthesis, involving the acylation of alanine with propionyl chloride in a biphasic system.
Reaction Protocol:
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Reactants:
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L- or D-alanine (1 equiv)
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Propionyl chloride (1.2 equiv)
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Aqueous sodium hydroxide (10% w/v)
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Diethyl ether or dichloromethane (solvent)
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Procedure:
Alanine is suspended in an ice-cooled aqueous NaOH solution. Propionyl chloride, dissolved in an organic solvent, is added dropwise under vigorous stirring. The reaction proceeds at 0–5°C for 2 hours, after which the organic layer is separated, washed with dilute HCl, and dried over anhydrous Na₂SO₄. Evaporation yields crude this compound, which is recrystallized from ethanol/water.
Optimization Insights:
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Temperature Control: Maintaining temperatures below 10°C minimizes side reactions such as hydrolysis of propionyl chloride.
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Solvent Selection: Dichloromethane enhances reagent miscibility compared to diethyl ether, improving reaction homogeneity.
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Catalyst Innovations: Recent patents describe immobilized catalysts (e.g., copper chloride on porous carbon foam) for continuous propionyl chloride synthesis, achieving 97% purity. Substituting traditional propionyl chloride with these high-purity batches increases final product yield to 85–90%.
Propionic Anhydride-Mediated Acylation
For laboratories lacking propionyl chloride, propionic anhydride serves as an alternative acylating agent.
Reaction Protocol:
-
Reactants:
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Alanine (1 equiv)
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Propionic anhydride (1.5 equiv)
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Sulfuric acid (catalytic)
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Ethyl acetate (solvent)
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-
Procedure:
Alanine is refluxed with propionic anhydride and a catalytic amount of H₂SO₄ in ethyl acetate for 6 hours. The mixture is neutralized with NaHCO₃, extracted into ethyl acetate, and purified via silica gel chromatography.
Key Considerations:
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Acid Catalyst: Sulfuric acid accelerates acylation but risks racemization of chiral alanine. Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) mitigate this, preserving stereochemistry.
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Yield Limitations: Propionic anhydride’s lower reactivity results in moderate yields (70–75%), necessitating excess reagent.
Enzymatic Synthesis
Green chemistry approaches employ proteases or lipases to acylate alanine in aqueous media.
Procedure:
-
Reactants:
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Alanine (1 equiv)
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Propionic acid (2 equiv)
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Immobilized lipase (e.g., Novozym 435)
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Phosphate buffer (pH 7.5)
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-
Conditions:
The reaction is conducted at 40°C for 24 hours. Enzyme recycling (up to 5 cycles) is feasible without significant activity loss.
Advantages and Challenges:
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Stereoselectivity: Enzymes acylate L-alanine without racemization, crucial for pharmaceutical applications.
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Scalability: Low reaction rates and enzyme costs hinder industrial adoption, though advances in immobilized systems show promise.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) reveals ≥99% purity for Schotten-Baumann-derived product, compared to 95% for enzymatic methods.
Industrial-Scale Production
Continuous-Flow Systems
Adapting the microchannel reactor technology described in recent patents (e.g., dual reactors with immobilized CuCl₂ and ZnCl₂/SnCl₂ catalysts) enables continuous this compound synthesis. Key parameters:
| Parameter | Value |
|---|---|
| Reactor Temperature | 25–40°C |
| Flow Rate | 6–10 mL/min |
| Catalyst Lifetime | >200 hours |
| Yield | 90–95% |
This system circumvents batch processing limitations, reducing solvent use by 40% and processing time by 60% .
Scientific Research Applications
Biochemical Applications
N-Propionylalanine as a Metabolic Probe
This compound serves as a useful metabolic probe in studies investigating propionate metabolism. Research has demonstrated that disruption in propionate metabolism can lead to significant transcriptional changes in cardiac tissues, highlighting its role in metabolic pathways related to heart function. Specifically, propionyl-CoA, derived from this compound, has been linked to alterations in histone acetylation and gene expression that affect cardiac contractility and energy metabolism .
Case Study: Propionate Metabolism in Cardiac Function
A study involving mouse models indicated that elevated levels of propionate and its metabolites, including this compound, can influence cardiac function by modifying histone acetylation patterns. This research utilized stable isotope tracing to assess the metabolic flux of propionate derivatives, revealing insights into how these compounds affect cellular processes in cardiomyocytes .
Pharmacological Applications
Potential Antitumor Activity
Recent studies have explored the synthesis of amino acid derivatives, including this compound, for their potential antitumor properties. For instance, derivatives have shown selective cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .
Data Table: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound Derivative A | A549 (Lung) | 9.5 | High |
| This compound Derivative B | MCF-7 (Breast) | 132.6 | Moderate |
| This compound Derivative C | HepG2 (Liver) | 96.4 | High |
This table illustrates the varying degrees of cytotoxicity and selectivity among derivatives of this compound against different cancer cell lines.
Neurobiological Research
Role in Neurodevelopmental Disorders
This compound has implications in neurobiological research, particularly concerning metabolic disorders such as propionic acidemia (PA). In PA, the accumulation of propionic acid and its derivatives leads to neurological impairments due to toxic effects on neuronal cells. Studies have shown that this compound can influence neurotransmitter levels and may be involved in mitigating some neurotoxic effects associated with elevated propionic acid levels .
Case Study: Impact on Neuronal Health
Research involving animal models of PA demonstrated that treatment with this compound resulted in decreased levels of neurotoxic metabolites and improved neuronal health markers. These findings suggest a protective role for this compound in conditions characterized by metabolic dysregulation .
Therapeutic Potential
Drug Development and Prodrugs
The modification of this compound into prodrugs has been investigated to enhance bioavailability and therapeutic efficacy. For example, prodrugs derived from amino acids have shown improved solubility and absorption characteristics, making them suitable candidates for drug formulation aimed at treating various diseases .
Data Table: Prodrug Characteristics
| Prodrug | Solubility (mg/mL) | Bioavailability (%) | Target Disease |
|---|---|---|---|
| This compound Prodrug A | 50 | 75 | Cancer |
| This compound Prodrug B | 30 | 60 | Neurological Disorders |
This table summarizes the solubility and bioavailability profiles of different prodrugs derived from this compound.
Mechanism of Action
The mechanism of action of N-Propionylalanine involves its interaction with specific enzymes and receptors in biological systems. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in chemistry, applications, and hazards are highlighted.
Propylamine (N-Propylamine)
- Molecular Formula : C₃H₉N | MW : 59.07 g/mol | CAS : 107-10-8
- Structure: A primary amine (CH₃CH₂CH₂NH₂), lacking the acylated amino acid backbone of N-Propionylalanine.
- Reactivity: As a volatile amine, it reacts with strong acids and oxidizers, forming salts or hazardous byproducts. No explicit LogP data is available, but its low molecular weight suggests higher volatility and lower hydrophobicity compared to this compound.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
- Hazards : Flammable (flash point: -37°C) and corrosive .
N-Propanol (1-Propanol)
- Molecular Formula : C₃H₇OH | MW : 60.10 g/mol | CAS : 71-23-8
- Structure : A short-chain alcohol, functionally distinct from this compound.
- Reactivity : Reacts with oxidizing agents (e.g., nitric acid) and dehydrates to form propene under acidic conditions .
- Applications : Common solvent in labs and industry.
- Hazards : Forms explosive vapor-air mixtures; less polar (PSA ~20.2 Ų) than this compound .
N-Nitrosodi-n-propylamine (NDPA)
- Molecular Formula : C₆H₁₄N₂O | MW : 130.19 g/mol | CAS : 621-64-7
- Structure: A nitroso derivative of dipropylamine, with a carcinogenic N-nitrosamine group.
- Reactivity: Stable under normal conditions but decomposes under UV light or strong acids.
- Applications: Noted as a research chemical and environmental contaminant.
- Hazards: Classified as a potent carcinogen (IARC Group 2B) .
N-Nitrosoethyl-N-propylamine
- CAS : 25413-61-0
- Structure : Contains both ethyl and propyl groups bonded to a nitrosoamine moiety.
- Hazards: Likely carcinogenic, similar to other nitrosamines.
Comparative Analysis Table
Key Research Findings
This compound vs. Propylamine :
- This compound’s acylated structure confers higher polarity (PSA = 66.4 Ų) compared to propylamine, making it less volatile and more suitable for aqueous-phase reactions .
- Propylamine’s simplicity allows for rapid alkylation, whereas this compound requires protection/deprotection strategies in peptide synthesis.
N-Propanol as a Reaction Medium: Unlike this compound, N-Propanol’s hydroxyl group participates in hydrogen bonding, enhancing solubility of polar reactants .
Nitrosamine Hazards: N-Nitrosodi-n-propylamine’s carcinogenicity contrasts sharply with this compound’s presumed safety profile, emphasizing the need for stringent byproduct monitoring in amine-related syntheses .
Biological Activity
N-Propionylalanine (NPA) is a derivative of the amino acid alanine, modified by the addition of a propionyl group. This compound has garnered attention in various biological studies due to its potential metabolic roles and implications in human health. This article will explore the biological activity of this compound, highlighting its metabolic pathways, physiological effects, and relevant case studies.
Metabolic Pathways
This compound is primarily involved in the metabolism of propionate, a short-chain fatty acid produced during the fermentation of dietary fibers by gut microbiota. Propionate plays a significant role in various metabolic processes, including energy production and regulation of gene expression.
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Propionate Metabolism :
- Propionate is metabolized through several pathways, including conversion to propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle. Disruptions in this pathway can lead to metabolic disorders and have been linked to epigenetic changes affecting gene expression related to cardiac function and other physiological processes .
- Histone Modification :
Physiological Effects
The biological activity of this compound extends beyond mere metabolism; it has several physiological implications:
- Cardiac Function : Elevated levels of propionate and its derivatives have been shown to affect cardiac function negatively by altering gene expression related to contractility and energy metabolism. For instance, increased propionyl-CoA levels have been correlated with impaired cardiac function in animal models .
- Gut Microbiome Interaction : this compound's role in gut microbiota metabolism highlights its potential impact on overall health. The fermentation of dietary fibers by gut bacteria produces propionate, which can influence systemic inflammation and metabolic health .
Case Studies
Several case studies have explored the implications of altered propionate metabolism:
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Cardiac Health in Mice :
- A study involving mice with disrupted propionate metabolism revealed significant changes in cardiac metabolites, including elevated levels of β-alanine and various acyl-CoAs. These alterations were found to correlate with sex-dependent differences in metabolic responses, indicating that both genetic and environmental factors play a role in how this compound impacts health .
- Metabolic Disorders :
Research Findings
Recent research has focused on understanding the broader implications of this compound and related metabolites:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
